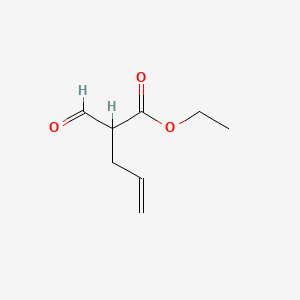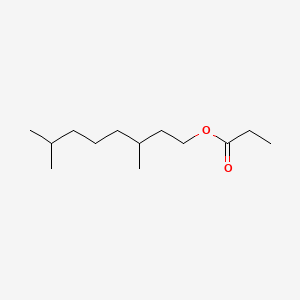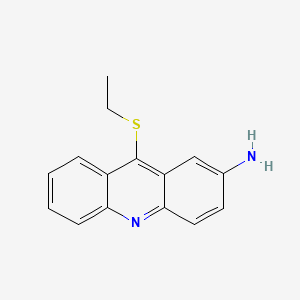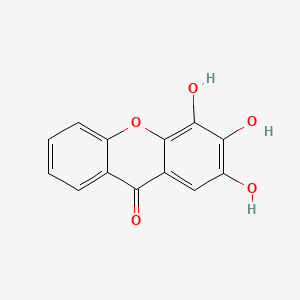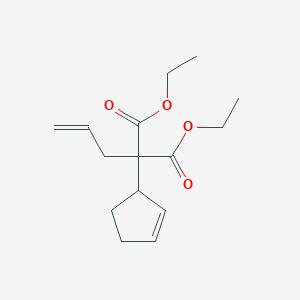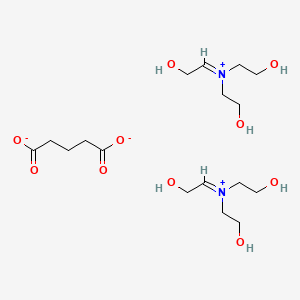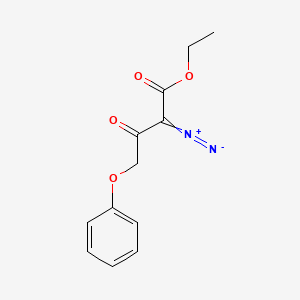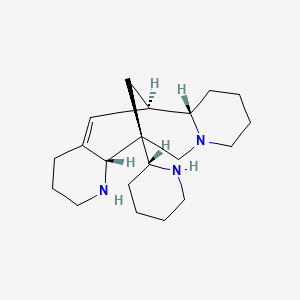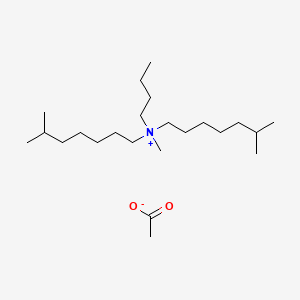
Butyldiisooctylmethylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyldiisooctylmethylammonium acetate is a quaternary ammonium compound with the molecular formula C23H49NO2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyldiisooctylmethylammonium acetate typically involves the quaternization of butyldiisooctylmethylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Quaternization Reaction: Butyldiisooctylmethylamine is reacted with acetic acid in the presence of a suitable solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Butyldiisooctylmethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Butyldiisooctylmethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture studies to enhance the permeability of cell membranes, allowing for the efficient delivery of drugs and other molecules.
Medicine: It is explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: The compound is used in the formulation of surfactants, detergents, and other industrial products due to its surface-active properties
Wirkmechanismus
The mechanism of action of butyldiisooctylmethylammonium acetate involves its interaction with cell membranes and other molecular targets. The compound’s quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane. This property is particularly useful in drug delivery and other biomedical applications .
Vergleich Mit ähnlichen Verbindungen
- Tetrabutylammonium acetate
- Tetramethylammonium acetate
- Tetraethylammonium acetate
Comparison: Butyldiisooctylmethylammonium acetate is unique due to its longer alkyl chains, which confer distinct surface-active properties compared to shorter-chain quaternary ammonium compounds. This makes it particularly effective in applications requiring enhanced membrane permeability and phase transfer catalysis .
Eigenschaften
CAS-Nummer |
93982-23-1 |
|---|---|
Molekularformel |
C23H49NO2 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
butyl-methyl-bis(6-methylheptyl)azanium;acetate |
InChI |
InChI=1S/C21H46N.C2H4O2/c1-7-8-17-22(6,18-13-9-11-15-20(2)3)19-14-10-12-16-21(4)5;1-2(3)4/h20-21H,7-19H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
IDFBRYRDVHDOSY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](C)(CCCCCC(C)C)CCCCCC(C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



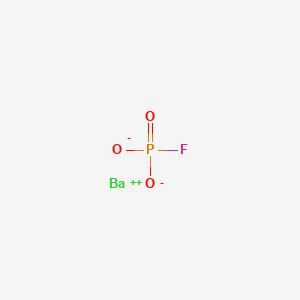
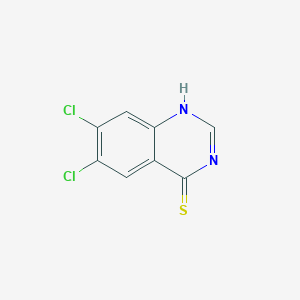
![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)
